molecular formula C24H24FN3O4S2 B2429814 N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851783-07-8

N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2429814
CAS RN: 851783-07-8
M. Wt: 501.59
InChI Key: XKCBUNKLTUCTBM-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains a pyrazole ring, which is a type of aromatic organic compound. Pyrazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the sulfonamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The fluorophenyl group, the tosyl group, and the pyrazole ring would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more soluble in water .

Scientific Research Applications

Antimicrobial Agent

This compound, being a pyrazole derivative, has shown potential as a potent growth inhibitor of drug-resistant bacteria . It has been particularly effective against planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

Anti-MRSA Agent

The compound has also shown promise in combating Methicillin-resistant Staphylococcus aureus (MRSA), a type of bacteria that has become resistant to many of the antibiotics commonly used to treat ordinary staph infections . Several lead compounds have been found to be bactericidal and potent against MRSA persisters .

Biofilm Eradication

Compounds similar to this have demonstrated effectiveness against Staphylococcus aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . Biofilms are communities of bacteria that are resistant to antibiotics and are a major concern in healthcare settings.

Anti-Enterococcus Agent

The compound has shown potential in tackling infections caused by Enterococcus faecium and Enterococcus faecalis, which are vancomycin-resistant (VRE) and these resistant strains are increasingly becoming resistant to other antibiotics .

Anti-HIV Agent

Based on the structure of HIV-1 gp41 binding site for small molecule inhibitors, similar compounds have been synthesized with improved anti-HIV-1 activity .

Drug Design and Synthesis

The compound’s structure can be used in the design and synthesis of novel antibiotics needed to tackle antibiotic-resistant bacterial infections . This includes the design, synthesis, and antimicrobial studies of novel pyrazole derivatives .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promising biological activity, further studies could be conducted to optimize its properties and evaluate its potential as a drug .

properties

IUPAC Name

N-[3-[3-(3-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-9-5-6-18(15-21)23-16-24(19-7-4-8-20(25)14-19)28(26-23)34(31,32)22-12-10-17(2)11-13-22/h4-15,24,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCBUNKLTUCTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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